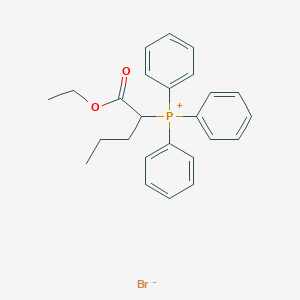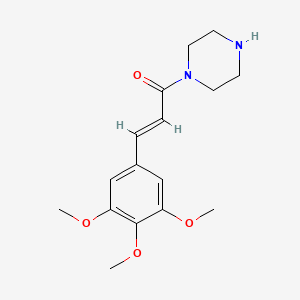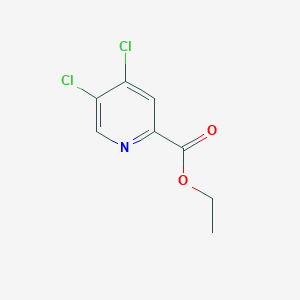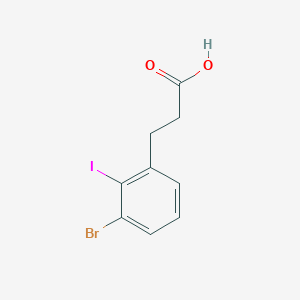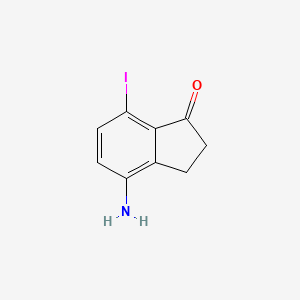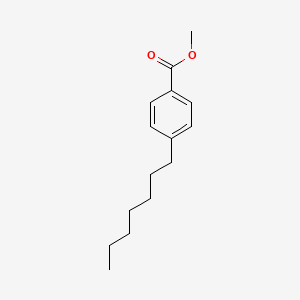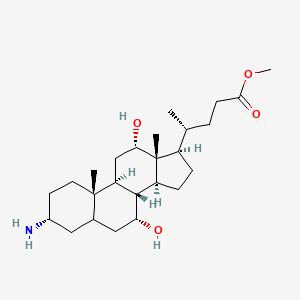
3a-Amino-7a,12a-dihydroxycholan-24-oic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a-Amino-7a,12a-dihydroxycholan-24-oic acid methyl ester: is a complex chemical compound derived from bile acids. It features a methyl ester group and an amino group. This compound plays a crucial role in the digestion and absorption of fats, aiding in emulsification and micelle formation in the gut .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like pyridinium dichromate.
Reduction: Stereoselective reduction can be performed using zinc borohydride.
Substitution: Amino groups can be introduced or modified through substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium dichromate on activated alumina.
Reduction: Zinc borohydride.
Substitution: Various amines and catalysts.
Major Products:
Scientific Research Applications
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through its role in emulsification and micelle formation, which aids in the digestion and absorption of fats .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Cholic acid (3a,7a,12a-trihydroxy-5b-cholan-24-oic acid): Another bile acid with similar emulsification properties.
Chenodeoxycholic acid (3a,7a-dihydroxy-5b-cholan-24-oic acid): Similar structure but lacks the 12a-hydroxy group.
Uniqueness:
Properties
Molecular Formula |
C25H43NO4 |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H43NO4/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,27-28H,5-13,26H2,1-4H3/t14-,15?,16-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1 |
InChI Key |
AVHAEQZRKMRLKH-ITUNWKIZSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)N)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)N)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


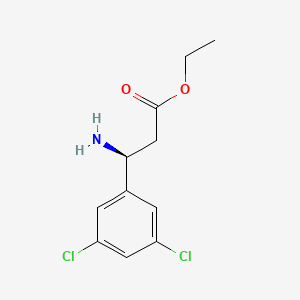
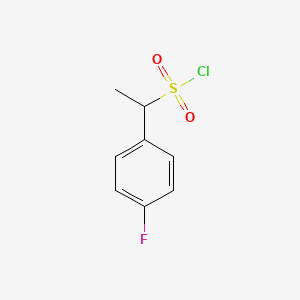
![2-[(3-Aminopropyl)amino]-4(1H)-quinolinone](/img/structure/B12332845.png)
![N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine](/img/structure/B12332852.png)
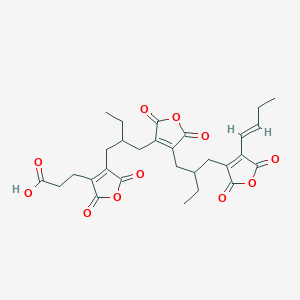

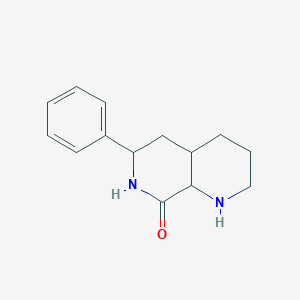
![[(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12332880.png)
